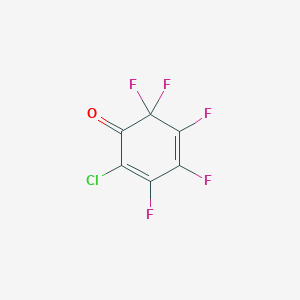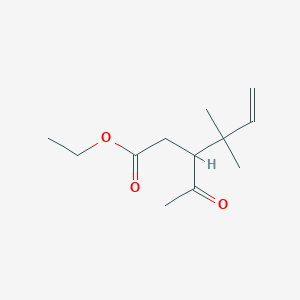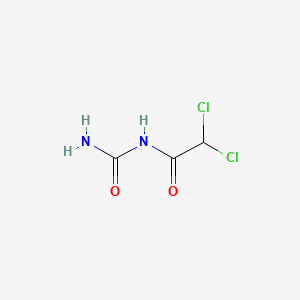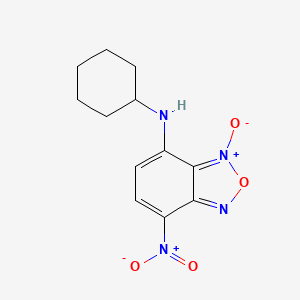![molecular formula C10H12NO3P B14501252 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-81-2](/img/structure/B14501252.png)
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound that belongs to the class of phospholanes This compound is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phospholane precursor with a phenylethylideneamine derivative. One common method involves the condensation of 1-phenylethylamine with a phospholane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phospholane derivatives with altered oxidation states.
Scientific Research Applications
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one: shares similarities with other phospholane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxaphospholane ring and the phenylethylideneamino group
Properties
CAS No. |
63429-81-2 |
|---|---|
Molecular Formula |
C10H12NO3P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C10H12NO3P/c1-9(10-5-3-2-4-6-10)11-15(12)13-7-8-14-15/h2-6H,7-8H2,1H3 |
InChI Key |
ZNMYLDBDQQWMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NP1(=O)OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)


![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)




![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)


